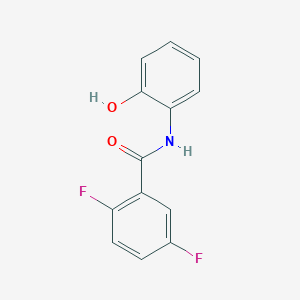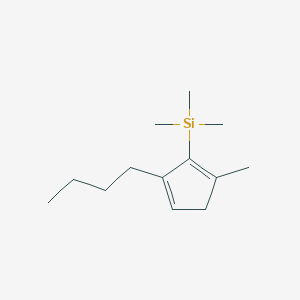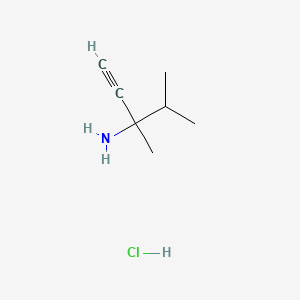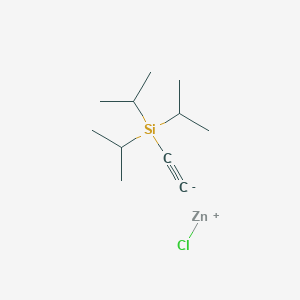
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is a chemical compound with the molecular formula C11H21ClSiZn. It is known for its unique structure, which includes a zinc ion coordinated with an ethynyl group and a tri(propan-2-yl)silane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane typically involves the reaction of ethynyl-tri(propan-2-yl)silane with a zinc chloride solution. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
C2H5Si(CH3)3+ZnCl2→C2H5Si(CH3)3ZnCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organozinc compounds.
科学的研究の応用
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane exerts its effects involves the coordination of the zinc ion with various substrates. This coordination can activate the substrates for further chemical reactions, facilitating processes such as catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Chlorozinc(1+);ethynyl-tri(methyl)silane
- Chlorozinc(1+);ethynyl-tri(ethyl)silane
- Chlorozinc(1+);ethynyl-tri(butyl)silane
Uniqueness
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tri(propan-2-yl)silane moiety provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it suitable for specialized applications.
特性
CAS番号 |
478184-36-0 |
|---|---|
分子式 |
C11H21ClSiZn |
分子量 |
282.2 g/mol |
IUPAC名 |
chlorozinc(1+);ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.ClH.Zn/c1-8-12(9(2)3,10(4)5)11(6)7;;/h9-11H,2-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
IHMLYIUWAUIGKY-UHFFFAOYSA-M |
正規SMILES |
CC(C)[Si](C#[C-])(C(C)C)C(C)C.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
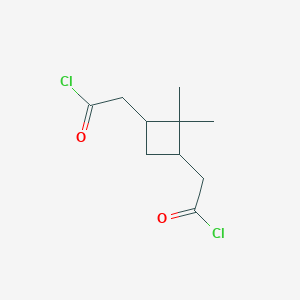
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

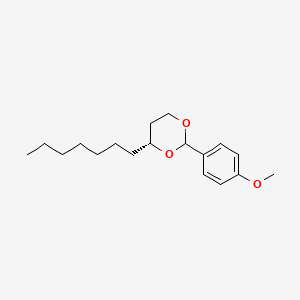
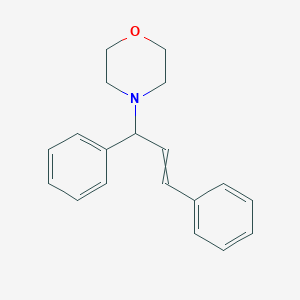
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
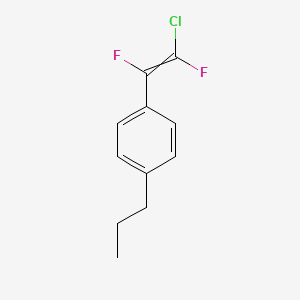
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
